molecular formula C13H10Cl2N2O B15196127 4-Amino-3,5-dichloro-N-phenylbenzamide CAS No. 91718-85-3

4-Amino-3,5-dichloro-N-phenylbenzamide

Katalognummer: B15196127
CAS-Nummer: 91718-85-3
Molekulargewicht: 281.13 g/mol
InChI-Schlüssel: BCNLFHWNNOPITQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-3,5-dichloro-N-phenylbenzamide is an organic compound with the molecular formula C13H10Cl2N2O. It is a crystalline solid that typically appears as a pale yellow to brown powder. This compound is known for its thermal stability and resistance to light, making it useful in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dichloro-N-phenylbenzamide can be achieved through several methods. One common approach involves the reaction of 3,5-dichlorobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction typically occurs in a solvent like N,N-dimethylformamide at elevated temperatures (around 60°C) to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediate 3,5-dichlorobenzoyl chloride is often prepared by treating 3,5-dichlorobenzoic acid with thionyl chloride .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-3,5-dichloro-N-phenylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halogens or alkylating agents in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

4-Amino-3,5-dichloro-N-phenylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, fluorescent materials, and coatings.

Wirkmechanismus

The mechanism of action of 4-Amino-3,5-dichloro-N-phenylbenzamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound’s effects are mediated through pathways involving electron transfer and molecular binding, which can lead to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Comparison: 4-Amino-3,5-dichloro-N-phenylbenzamide is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different binding affinities and reaction profiles, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

91718-85-3

Molekularformel

C13H10Cl2N2O

Molekulargewicht

281.13 g/mol

IUPAC-Name

4-amino-3,5-dichloro-N-phenylbenzamide

InChI

InChI=1S/C13H10Cl2N2O/c14-10-6-8(7-11(15)12(10)16)13(18)17-9-4-2-1-3-5-9/h1-7H,16H2,(H,17,18)

InChI-Schlüssel

BCNLFHWNNOPITQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)Cl)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.